Compound Description: These compounds are a series of 1-[(benzofuran-2-yl)phenylmethyl]-pyridine derivatives synthesized and evaluated as potent CYP19 (aromatase) inhibitors. [] The study found that derivatives with 6-methoxy and 6-hydroxy substitutions on the benzofuran moiety exhibited greater inhibitory activity than the unsubstituted parent compounds and comparable or greater activity than the reference compound arimidex. []
Compound Description: This series of 1-[(benzofuran-2-yl)phenylmethyl]-imidazole derivatives was also investigated for its inhibitory activity against aromatase (CYP19). [] Similar to the pyridine analogs, the presence of 6-methoxy and 6-hydroxy substitutions on the benzofuran ring enhanced potency. []
Compound Description: This series of 1-[(benzofuran-2-yl)phenylmethyl]-triazole derivatives were synthesized and evaluated as CYP19 inhibitors, similar to the pyridine and imidazole analogs discussed above. [] They also displayed potent inhibitory activity against the aromatase enzyme. []
Compound Description: This specific compound, synthesized through a reaction between a pyrazole-carbaldehyde derivative and a thiazolidin-4-one derivative, exemplifies the diverse chemical space explored in the search for bioactive molecules. []
Compound Description: This group of compounds, featuring a benzofuran unit linked to a quinolone core through a triazole ring, was investigated for its antiproliferative activity against various cancer cell lines. [] Notably, some derivatives displayed promising activity against MCF-7, HepG2, Colo205, and HeLa cell lines. []
Pyridarone; L-4269; L 4269;L4269; Pyridaronum; Piridarona;
Canonical SMILES
C1=CC=C2C(=C1)C=C(O2)C3=CC=NC=C3
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
S 5682 is a purified flavonoid fraction composed of 90% diosmin 7-rhamnoglucoside and 10% hesperidin 7-rhamnoglucosid. Chemical name matches: detralex methotrexate. S 5682 has anti-oedematous effect anti-inflammatory properties.
Bcl-2 Inhibitor BCL201 is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), with potential pro-apoptotic and antineoplastic activities. Upon administration, Bcl-2 inhibitor BCL201 binds to and inhibits the activity of Bcl-2. This restores apoptotic processes in tumor cells. Bcl-2 protein is overexpressed in many cancers and plays an important role in the negative regulation of apoptosis; its expression is associated with increased drug resistance and tumor cell survival.
S-5751 is an antagonist of the prostaglandin D2 (PGD2) receptor DP1 (Ki = 1.6 nM) that shows at least 20-fold selectivity over receptors for thromboxane and prostacyclin, as well as the PGE2 receptor EP2.1,2 Orally administered S-5751 blocks PGD2-induced plasma exudation in the conjunctiva (ED50 = 0.099 mg/kg) and suppresses antigen-induced allergic responses in guinea pigs. S-5751 has been used to distinguish signaling of PGD2 through its two receptors, DP1 and DP2 (also known as CRTH2). S-5751 is a prostanoid DP (DP1) antagonist potentially for the treatment of bronchial asthma.
S63845 is an inhibitor of myeloid cell leukemia 1 (Mcl-1; Ki = 0.19 nM), a pro-survival protein that is overexpressed in many cancers. It induces cell death in multiple myeloma, leukemia, and lymphoma cell lines (IC50s = <0.1-282 nM) via mitochondrial apoptosis. S63845 acts synergistically with trametinib, lapatinib, PLX4032, and erlotinib to reduce proliferation of SK-MEL-2, BT474, A2058, and PC9 cells, respectively. S63845 (6.25-25 mg/kg) reduces tumor volume in an MV4-11 acute myeloid leukemia mouse xenograft model in a dose-dependent manner. S63845 is a potent and selective MCL1 inhibitor (Ki (MCL1, FP) < 1.2 nM; Kd (MCL1, SPR) = 0.19 nM; Ki (BCL2, FP) > 10.000 1.2 nM; Ki (BCL-XL, FP) > 10.000 1.2 nM). S63845 specifically binds with high affinity to the BH3-binding groove of MCL1. S63845 potently kills MCL1-dependent cancer cells, including multiple myeloma, leukaemia and lymphoma cells, by activating the BAX/BAK-dependent mitochondrial apoptotic pathway. In vivo, S63845 shows potent anti-tumour activity with an acceptable safety margin as a single agent in several cancers. Moreover, MCL1 inhibition, either alone or in combination with other anti-cancer drugs, proved effective against several solid cancer-derived cell lines. These results point towards MCL1 as a target for the treatment of a wide range of tumours.